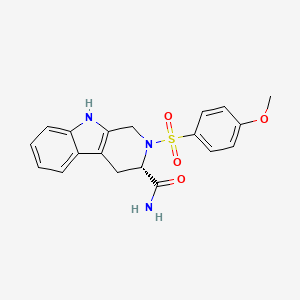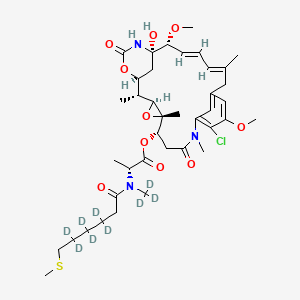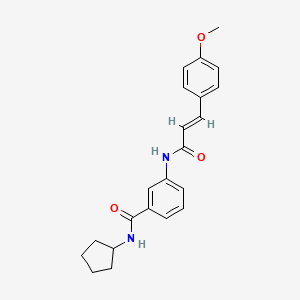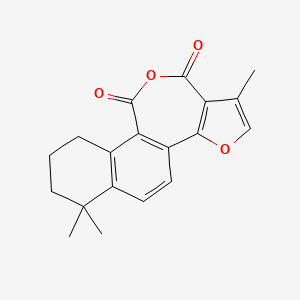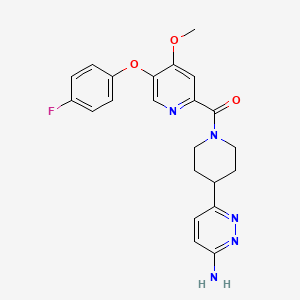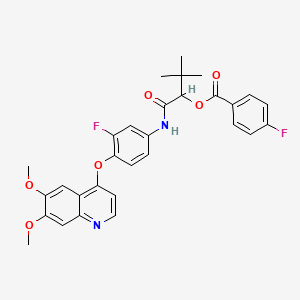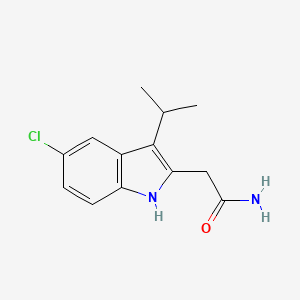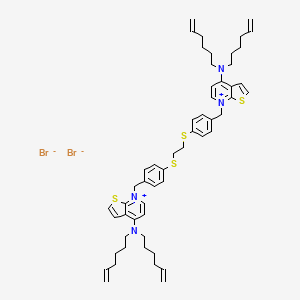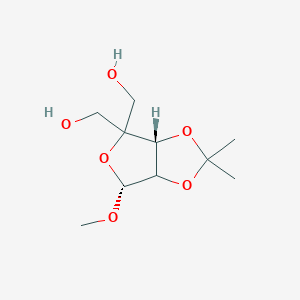
Antibacterial agent 115
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗菌剂 115 是一种合成化合物,旨在对抗细菌感染。它是更广泛的抗菌剂类别的一部分,这些抗菌剂靶向特定的细菌过程以抑制细菌生长或杀死细菌。该化合物已在各种应用中显示出前景,包括医疗、工业和研究环境。
准备方法
合成路线和反应条件: 抗菌剂 115 的合成通常涉及一个多步骤过程。第一步通常包括通过缩合反应形成核心结构。后续步骤可能涉及官能团修饰,例如卤化或烷基化,以增强抗菌特性。反应条件,包括温度、溶剂和催化剂,经过精心控制以优化产率和纯度。
工业生产方法: 在工业环境中,抗菌剂 115 的生产使用间歇式或连续流反应器进行放大。该过程涉及严格的质量控制措施,以确保一致性和功效。采用高效液相色谱 (HPLC) 和质谱等先进技术来监控生产过程并验证最终产品的质量。
化学反应分析
反应类型: 抗菌剂 115 经历几种类型的化学反应,包括:
氧化: 这种反应可以修饰化合物的官能团,可能增强其抗菌活性。
还原: 还原反应可用于改变特定的官能团,影响化合物的稳定性和反应性。
取代: 取代反应,例如亲核或亲电取代,在抗菌剂 115 的合成和修饰中很常见。
常见试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、卤代烷。
主要产物: 这些反应形成的主要产物包括抗菌剂 115 的各种衍生物,每种都具有潜在的不同抗菌特性。这些衍生物通常针对它们对不同细菌菌株的功效进行测试。
科学研究应用
抗菌剂 115 在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究反应机理并开发新的合成方法。
生物学: 用于微生物学研究,以了解细菌耐药机制并开发新的抗菌策略。
医学: 研究其在治疗细菌感染方面的潜在用途,特别是那些由耐抗生素菌株引起的感染。
工业: 用于开发抗菌涂层和材料,以防止细菌污染。
作用机制
抗菌剂 115 的作用机制涉及靶向特定的细菌过程。它可能抑制细菌细胞壁合成、破坏蛋白质合成或干扰核酸合成。该化合物与特定分子靶标结合,例如酶或核糖体亚基,导致细菌生长抑制或细胞死亡。所涉及的确切途径取决于化合物的结构和靶向的细菌菌株。
相似化合物的比较
抗菌剂 115 可以与其他类似化合物进行比较,例如:
青霉素: 靶向细菌细胞壁合成,但具有不同的核心结构。
四环素: 通过与细菌核糖体结合抑制蛋白质合成。
环丙沙星: 通过靶向 DNA 旋转酶干扰细菌 DNA 复制。
独特性: 抗菌剂 115 的独特之处在于其独特的结构,使其能够同时靶向多个细菌过程。这种多靶点方法可以降低细菌耐药性发展的可能性,使其成为抗菌剂武器库中宝贵的补充。
属性
分子式 |
C35H48N2O3 |
|---|---|
分子量 |
544.8 g/mol |
IUPAC 名称 |
(2S,4aS,6aR,6aS,6bR,8aR,11Z,12aR,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-11-(pyrazin-2-ylmethylidene)-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C35H48N2O3/c1-30(2)26-10-11-35(7)27(33(26,5)19-22(28(30)38)18-23-21-36-16-17-37-23)9-8-24-25-20-32(4,29(39)40)13-12-31(25,3)14-15-34(24,35)6/h8,16-18,21,25-27H,9-15,19-20H2,1-7H3,(H,39,40)/b22-18-/t25-,26-,27+,31+,32-,33-,34+,35+/m0/s1 |
InChI 键 |
NQQANRNOEBAHLC-DAKIQFBOSA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C/C(=C/C6=NC=CN=C6)/C(=O)C5(C)C)C)C)(C)C(=O)O |
规范 SMILES |
CC1(C2CCC3(C(C2(CC(=CC4=NC=CN=C4)C1=O)C)CC=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


